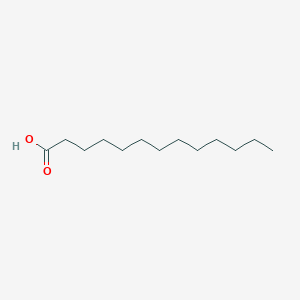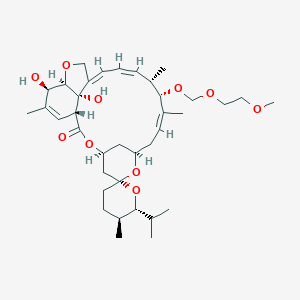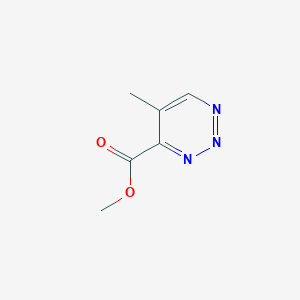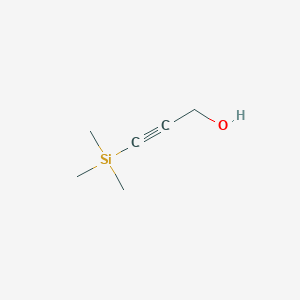
1-Ethylpyridin-1-ium-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium L-aspartate is the disodium salt of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. L-aspartic acid is involved in various metabolic processes, including the citric acid cycle and the urea cycle. Disodium L-aspartate is commonly used in the food and pharmaceutical industries due to its functional properties and health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium L-aspartate can be synthesized through the neutralization of L-aspartic acid with sodium hydroxide. The reaction typically involves dissolving L-aspartic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain disodium L-aspartate crystals.
Industrial Production Methods: Industrial production of disodium L-aspartate often involves fermentation processes using microorganisms such as Escherichia coli. The microorganisms are genetically engineered to overproduce L-aspartic acid, which is then neutralized with sodium hydroxide to form disodium L-aspartate. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Disodium L-aspartate undergoes various chemical reactions, including:
Oxidation: Disodium L-aspartate can be oxidized to form oxaloacetate.
Reduction: It can be reduced to form malate.
Substitution: It can undergo substitution reactions to form derivatives such as N-substituted aspartates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products Formed:
Oxaloacetate: Formed through oxidation.
Malate: Formed through reduction.
N-substituted aspartates: Formed through substitution reactions.
Scientific Research Applications
Disodium L-aspartate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various organic compounds.
Biology: Plays a role in studying metabolic pathways and enzyme functions.
Medicine: Investigated for its potential in treating neurological disorders and enhancing cognitive functions.
Mechanism of Action
Disodium L-aspartate exerts its effects through several mechanisms:
Metabolic Pathways: It participates in the citric acid cycle and the urea cycle, contributing to energy production and nitrogen metabolism.
Neurotransmission: Acts as an excitatory neurotransmitter in the brain, facilitating the transmission of nerve impulses.
Enzyme Activation: Serves as a substrate for various enzymes, influencing their activity and function.
Comparison with Similar Compounds
L-glutamate: Another amino acid involved in neurotransmission and metabolic processes.
L-ornithine: Plays a role in the urea cycle and is used in the treatment of liver diseases.
L-asparagine: Involved in protein synthesis and metabolic pathways.
Comparison:
Properties
IUPAC Name |
1-ethylpyridin-1-ium-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2/c1-2-9-5-3-4-7(8)6-9/h3-6H,2,8H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQQNPSAFWUCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N2+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)






